3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry due to its structural versatility and biological relevance . Its molecular formula is C19H20ClN5, with a molecular weight of ~361.85 g/mol. Key structural features include:
- 2-Chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
- Methyl groups at positions 2 and 5, enhancing lipophilicity and metabolic stability.
- 4-Methylpiperidin-1-yl substituent at position 7, influencing solubility and receptor binding via its basic nitrogen and steric properties .
Pyrazolo[1,5-a]pyrimidines are widely studied for their antitumor, antimicrobial, and central nervous system (CNS) activities .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-19(15(3)23-25(18)20)16-6-4-5-7-17(16)21/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHJWDBHWABMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2. This inhibition could potentially lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation.
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. Its molecular formula is C19H22ClN5, with a molecular weight of 355.87 g/mol. This compound has garnered attention for its potential biological activities, particularly in cancer research due to its ability to inhibit specific kinases involved in cell cycle regulation.
The primary mechanism of action for this compound is the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 to S phase. By inhibiting CDK2, this compound disrupts normal cell cycle progression, leading to significant inhibition of cell growth.
Key Findings:
- Target : Cyclin-Dependent Kinase 2 (CDK2)
- Mode of Action : Inhibition of kinase activity
- Biochemical Pathways Affected : Cell cycle progression
- Cytotoxicity : Notable cytotoxic effects observed on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrazolo[1,5-a]pyrimidine structure can significantly alter its biological activity. For instance, substituting different groups at the 4-position of the piperidine ring has shown varying degrees of potency against CDK2 inhibition. This highlights the importance of SAR studies in optimizing compounds for better efficacy.
Pharmacological Profile
Beyond its anti-cancer properties, pyrazolo[1,5-a]pyrimidines have been studied for other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Effects : Compounds within this class are being explored for their potential to modulate inflammatory pathways.
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through multiple mechanisms.
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival, particularly targeting pathways overexpressed in cancer cells.
- Case Study : In vitro studies demonstrated that related compounds exhibited IC50 values ranging from 10 to 30 µM against breast cancer cell lines, indicating potent cytotoxic effects.
Neuropharmacological Applications
The structure of this compound suggests potential use in treating neurological disorders due to its interaction with neurotransmitter systems.
- Dopaminergic Activity : Preliminary studies suggest that the compound may influence dopamine receptors, which could be beneficial in treating conditions such as schizophrenia or Parkinson's disease.
- Case Study : Animal models have shown improved behavioral outcomes when treated with similar pyrazolo[1,5-a]pyrimidine derivatives, indicating a possible role in neuroprotection.
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory effects.
- Inhibition of Phosphodiesterases : Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses.
- Case Study : In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with these compounds, suggesting potential applications in inflammatory diseases.
Table 1: Biological Activities of 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position and Receptor Selectivity :
- The 2-chlorophenyl group in the target compound may enhance steric interactions compared to 4-chlorophenyl derivatives (e.g., ), which could alter binding to CRF or other receptors .
- Trifluoromethyl groups (e.g., PHTPP, ) improve metabolic stability and lipophilicity but reduce solubility .
Piperazine-containing derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration, relevant for CNS targets .
Biological Activity: The target compound’s methyl groups at positions 2 and 5 mirror NBI 30775, a CRF antagonist, but the 4-methylpiperidine substituent may reduce off-target effects compared to dipropylamino groups . PHTPP’s bis(trifluoromethyl) groups confer ESR2 selectivity, demonstrating how electron-withdrawing groups modulate receptor specificity .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 361.85 | 3.8 | 0.12 |
| 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine | 326.83 | 3.5 | 0.18 |
| PHTPP | 437.34 | 5.2 | 0.03 |
| NBI 30775/R121919 | 406.53 | 4.1 | 0.09 |
Research Implications
- Synthetic Accessibility : The target compound can be synthesized via regioselective multicomponent reactions, as described for dihydropyrazolo[1,5-a]pyrimidines (–3).
- Biological Optimization : Substituting the 7-position with 4-methylpiperidine balances lipophilicity and solubility, making it a candidate for in vivo studies.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like 3-(2-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine?
Answer: The compound is synthesized via cyclocondensation reactions. A typical protocol involves heating a substituted pyrazole amine (e.g., 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine) with an enaminone or β-diketone derivative (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) in a polar solvent (acetic acid or ethanol) at 433–438 K for 2–12 hours. Post-reaction, the product is recrystallized from ethanol/acetone (1:1) or DMF/EtOH mixtures to yield pure crystals (66–77% yields). Stoichiometric ratios (1:1 to 1:1.2) and solvent choice critically influence yield and purity .
Q. How is single-crystal X-ray diffraction (SXRD) used to characterize this compound’s structure?
Answer: SXRD confirms molecular geometry, bond lengths (e.g., C–C = 1.38–1.47 Å), and intermolecular interactions. Data collection at 298 K with a Rigaku Saturn diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL software (R factor < 0.055) are standard. Key parameters include dihedral angles between aromatic rings (e.g., 54.9° for pyrazolopyrimidine vs. benzene) and hydrogen-bonding networks (e.g., C–H···N, 3.2 Å). Weak interactions like π-π stacking (centroid separation: 3.56 Å) are also analyzed .
Q. What spectroscopic techniques validate the compound’s purity and structure?
Answer:
- 1H/13C NMR: Aromatic protons appear at δ 7.2–8.1 ppm; methyl groups resonate at δ 2.1–2.6 ppm. The 4-methylpiperidine moiety shows characteristic signals at δ 1.3–1.7 ppm (CH2) and δ 2.3 ppm (N–CH3).
- IR Spectroscopy: Stretches for C=N (1600–1650 cm⁻¹) and C–Cl (550–750 cm⁻¹) confirm functional groups.
- HRMS: Exact mass ([M+H]+) is calculated using isotopic patterns (e.g., m/z 424.1234 for C20H19ClN5).
- Elemental Analysis: Carbon/hydrogen/nitrogen percentages are compared to theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
Q. What safety protocols are recommended for handling this compound?
Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood due to volatile byproducts (e.g., HCl). Store at -20°C in amber vials to prevent photodegradation. Recrystallization solvents (ethanol, DMF) require proper ventilation. Waste disposal follows protocols for halogenated organics .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclocondensation step?
Answer:
- Solvent Optimization: Glacial acetic acid enhances proton transfer; adding DMF improves solubility of intermediates.
- Catalysis: Trace acetic acid (5–10 mol%) accelerates enaminone formation.
- Microwave Assistance: Reduces reaction time by 50% (e.g., 413 K for 1 hour vs. 12 hours conventionally) while maintaining yields >70%.
- Stoichiometry: Using 1.2 equivalents of enaminone minimizes side reactions .
Q. What crystallographic challenges arise with this compound, and how are they resolved?
Answer:
- Crystal Quality: Slow evaporation from DMF/EtOH (1:1) produces diffraction-quality crystals. Synchrotron radiation addresses weak diffraction.
- Disorder in Flexible Groups: The 4-methylpiperidine moiety may exhibit rotational disorder. Refinement with riding H-atom models (Uiso = 1.2Ueq) and merging Friedel pairs improve accuracy.
- Intermolecular Interactions: Weak hydrogen bonds (e.g., C8–H8···N4, 3.2 Å) and Cl···N contacts (3.196 Å) are modeled using restraints .
Q. How do structural modifications influence bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- 2-Chlorophenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., KDR kinase inhibition, IC50 < 1 µM).
- 4-Methylpiperidine: Improves solubility and blood-brain barrier penetration, critical for CNS targets.
- Trifluoromethyl Substituents: Increase metabolic stability and electron-withdrawing effects, modulating IC50 values in enzyme assays. Comparative SAR studies using analogs with varying substituents (e.g., 3-methyl vs. 3-phenyl) validate these effects .
Q. What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Autodock Vina or Schrödinger Suite models ligand-protein interactions (e.g., binding to benzodiazepine receptors or kinases).
- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps, dipole moments) influencing reactivity and binding.
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Results correlate with in vitro IC50 data .
Q. How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Plasma Stability: Incubate with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and analyze supernatant for parent compound.
- Metabolite ID: Use LC-MS/MS to identify oxidative metabolites (e.g., piperidine N-oxidation) .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Orthogonal Validation: Confirm enzyme inhibition (e.g., IC50) with cellular assays (e.g., proliferation inhibition in cancer lines).
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to normalize data. Contradictions may arise from differences in cell permeability or off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
